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molecular formula C10H18O2 B8782619 Ethyl 3-cyclopropyl-3-methylbutanoate CAS No. 80105-52-8

Ethyl 3-cyclopropyl-3-methylbutanoate

Cat. No. B8782619
M. Wt: 170.25 g/mol
InChI Key: ACGQDBDPBDDCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183275B2

Procedure details

A mixture of 2-(1-cyclopropyl-1-methylethyl)malonic acid diethyl ester (5.10 g, 21.2 mmol), lithium chloride (1.79 g, 42.2 mmol), water (0.5 mL) and DMSO (40 mL) was heated at 170° C. for 24 h, and then poured into ice-water. The product was extracted with ethyl acetate (3×200 mL), and the extracts were washed with brine (200 mL), dried over sodium sulfate and concentrated to give 3-cyclopropyl-3-methylbutyric acid ethyl ester, which was used without further purification.
Name
2-(1-cyclopropyl-1-methylethyl)malonic acid diethyl ester
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[CH:5]([C:11]([CH:14]1[CH2:16][CH2:15]1)([CH3:13])[CH3:12])C(OCC)=O)[CH3:2].[Cl-].[Li+].O>CS(C)=O>[CH2:1]([O:3][C:4](=[O:17])[CH2:5][C:11]([CH:14]1[CH2:15][CH2:16]1)([CH3:12])[CH3:13])[CH3:2] |f:1.2|

Inputs

Step One
Name
2-(1-cyclopropyl-1-methylethyl)malonic acid diethyl ester
Quantity
5.1 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C(C)(C)C1CC1)=O
Name
Quantity
1.79 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
the extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(C)(C)C1CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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